Cycloheptanesulfonyl chloride

Beschreibung

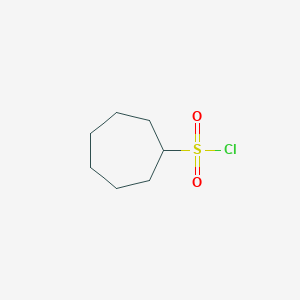

Cycloheptanesulfonyl chloride (systematic name: bicyclo[4.1.0]heptane-7-sulfonyl chloride) is a sulfonating agent characterized by a seven-membered bicyclic hydrocarbon framework with a sulfonyl chloride functional group. Its molecular formula is C₇H₁₁ClO₂S, and it features a norbornane-like structure due to the fused cyclohexane and cyclopropane rings (Figure 1). This compound is primarily utilized in organic synthesis for introducing sulfonyl groups into target molecules, enabling further derivatization .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClO₂S |

| Molecular Weight | 194.68 g/mol |

| CAS Number | 132398859 |

| SMILES | C1CCC2C(C1)C2S(=O)(=O)Cl |

| Key Applications | Sulfonation reactions |

Figure 1: Bicyclo[4.1.0]heptane-7-sulfonyl chloride structure (derived from SMILES in ).

Eigenschaften

IUPAC Name |

cycloheptanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIOWMBUZYUUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603818 | |

| Record name | Cycloheptanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187143-10-8 | |

| Record name | Cycloheptanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cycloheptanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cycloheptanesulfonyl chloride can be synthesized through the reaction of cycloheptane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction is as follows:

Cycloheptane+Chlorosulfonic Acid→Cycloheptanesulfonyl Chloride+Hydrochloric Acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Cycloheptanesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Reduction Reactions: It can be reduced to cycloheptanesulfonic acid under specific conditions.

Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) are employed.

Major Products Formed

Sulfonamides: Formed from substitution reactions with amines.

Cycloheptanesulfonic Acid: Formed from reduction reactions.

Sulfonic Acid Derivatives: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cycloheptanesulfonyl chloride serves as a critical building block in the synthesis of various pharmaceuticals. Its ability to react with amines allows for the formation of sulfonamides, which are essential in drug development.

- Sulfonamide Derivatives : The reaction of this compound with primary and secondary amines leads to the formation of sulfonamides. These compounds exhibit antibacterial properties and are crucial in treating infections.

- Case Study : In a study published by the American Chemical Society, this compound was utilized to synthesize a series of sulfonamide derivatives that demonstrated significant antibacterial activity against resistant strains of bacteria .

Synthetic Organic Chemistry

The compound is widely used as a reagent in various organic synthesis reactions, including:

- C-Sulfonylation Reactions : this compound is employed in C-sulfonylation reactions to introduce sulfonyl groups into organic molecules. This modification enhances the solubility and bioavailability of compounds.

- Data Table: C-Sulfonylation Reactions

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| C-Sulfonylation | 4-Alkylpyridines | Picolyl sulfonamides | 85 |

| Amine Reaction | Primary Amines | Sulfonamides | 90 |

| Alkene Reaction | Alkenes | Vinyl Sulfones | 75 |

Material Sciences

In material sciences, this compound is utilized for synthesizing polymers and other materials with specific properties.

- Polymerization : It can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymers.

- Case Study : Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance applications .

Environmental Applications

The compound has potential applications in environmental chemistry, particularly in the development of biodegradable materials. Its reactivity can be harnessed to create environmentally friendly alternatives to conventional plastics.

- Biodegradable Polymers : By modifying the structure of this compound, researchers have developed biodegradable polymers that maintain structural integrity while being environmentally benign.

Wirkmechanismus

The mechanism of action of cycloheptanesulfonyl chloride involves the formation of a sulfonyl chloride group, which can react with various nucleophiles. The molecular targets include amines, alcohols, and other nucleophilic species. The pathways involved typically include nucleophilic substitution and addition reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

Cycloheptanesulfonyl chloride belongs to the sulfonyl chloride family, which differs significantly from acyl chlorides (e.g., hexanoyl chloride) and chlorophenols. Key distinctions include:

- Sulfonyl Chlorides vs. Acyl Chlorides: Sulfonyl chlorides (R-SO₂Cl) are electrophilic reagents that react with nucleophiles to form sulfonates, while acyl chlorides (R-COCl) undergo nucleophilic acyl substitution to form esters, amides, or carboxylic acids. The bicyclic structure of this compound further distinguishes it from linear acyl chlorides like hexanoyl chloride (C₆H₁₁ClO) .

- Chlorophenols: Chlorophenols (e.g., 2-chlorophenol) contain a hydroxyl group bonded to an aromatic ring with chlorine substituents.

Physicochemical Properties

A comparative analysis of physicochemical properties is summarized below:

Research Findings and Limitations

- Hexanoyl chloride’s lower molecular weight and linear chain facilitate faster diffusion in solution-phase reactions, as evidenced by its widespread use in esterification .

- Chlorophenols are regulated under stringent guidelines (e.g., REACH, ZDHC) due to carcinogenic risks, whereas sulfonyl chlorides are primarily managed for acute toxicity .

Biologische Aktivität

Cycloheptanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

1. Chemical Structure and Synthesis

This compound is characterized by a cycloheptane ring substituted with a sulfonyl chloride group. This structure is pivotal for its reactivity and biological activity. The synthesis typically involves the reaction of cycloheptane with chlorosulfonic acid or other chlorinating agents under controlled conditions to yield high purity products.

Synthesis Method:

- Reagents: Cycloheptane, chlorosulfonic acid.

- Conditions: Reaction typically performed at low temperatures to avoid side reactions.

- Yield: High yields reported in laboratory settings.

2. Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its role as an intermediate in the synthesis of biologically active compounds. Its sulfonyl group is known to enhance the pharmacological properties of many drugs.

2.1 Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound have shown promising results against human hepatocellular carcinoma (HCC) and glioblastoma (GBM) cells.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| A | HCC | 5.3 | Significant reduction in viability |

| B | GBM | 3.8 | Higher selectivity over normal cells |

The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, studies have demonstrated that it can inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell growth and apoptosis.

3. Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in drug development:

- Study 1: A series of sulfonamide derivatives synthesized from this compound were tested for their anticancer activity. The results indicated that these compounds led to a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting a broad spectrum of activity.

- Study 2: Another research focused on the structural optimization of cycloheptanesulfonyl derivatives, revealing that modifications at specific positions on the cycloheptane ring significantly enhanced their potency against targeted cancer types.

4.

This compound serves as a valuable building block in medicinal chemistry, particularly for developing new anticancer agents. Its ability to modulate biological pathways through enzyme inhibition makes it a compound of interest for further research and development.

Q & A

Q. What are the critical safety considerations when handling cycloheptanesulfonyl chloride in laboratory settings?

this compound is moisture-sensitive and corrosive. Key safety measures include:

- Using anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis.

- Wearing PPE (gloves, goggles, lab coats) and working in a fume hood to avoid inhalation or skin contact.

- Storing in airtight, light-resistant containers at temperatures below 25°C to minimize degradation.

- Disposing of waste via neutralization with a weak base (e.g., sodium bicarbonate) followed by incineration .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

Methodological steps include:

- NMR spectroscopy : Analyze H and C spectra to verify sulfonyl chloride functional groups and cycloheptane backbone.

- Elemental analysis : Confirm stoichiometric ratios of C, H, S, and Cl.

- Titration : Quantify active chloride content via argentometric titration.

- Chromatography : Use HPLC or GC-MS to detect impurities (<1% threshold for high-purity research-grade material) .

Q. What experimental protocols ensure reproducibility in sulfonylation reactions using this compound?

- Standardize reaction conditions: Maintain anhydrous solvents (e.g., dichloromethane), controlled temperature (0–25°C), and stoichiometric excess of the nucleophile (e.g., amines).

- Include inert atmosphere (argon/nitrogen) to prevent side reactions.

- Document detailed procedures for quenching (e.g., ice-water bath) and purification (e.g., recrystallization, column chromatography).

- Report yield, purity, and spectral data in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity or stability data for this compound?

- Systematic review : Compare experimental conditions (e.g., solvent polarity, temperature, catalyst use) across studies to identify variables influencing reactivity.

- Controlled replication : Reproduce conflicting experiments with identical parameters, including batch-to-batch variability analysis of the starting material.

- Computational modeling : Use DFT calculations to predict thermodynamic stability under different conditions and validate with kinetic studies .

Q. What strategies optimize the selectivity of this compound in complex multi-step syntheses?

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl, amino) with TMS or Boc groups before sulfonylation.

- Catalytic control : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- In-situ monitoring : Use real-time techniques like IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can environmental impacts of this compound use be minimized in academic research?

- Green chemistry alternatives : Explore enzyme-mediated sulfonylation or ionic liquid solvents to reduce waste.

- Lifecycle analysis : Quantify energy use and emissions for disposal methods (e.g., neutralization vs. incineration).

- Collaborative databases : Share solvent recovery protocols and toxicity data via platforms like PubChem to promote sustainable practices .

Methodological Guidance for Data Reporting

Q. What criteria should be prioritized when presenting this compound data in peer-reviewed journals?

- Transparency : Disclose all reaction parameters (e.g., solvent purity, stirring rate, humidity levels).

- Validation : Include error margins for yields, purity assays, and spectral interpretations.

- Supplementary materials : Provide raw NMR/GC-MS files, crystallographic data (if available), and failed experiment logs to support reproducibility claims .

Q. How should researchers design experiments to investigate the hydrolytic degradation pathways of this compound?

- Kinetic studies : Monitor hydrolysis rates via conductivity measurements or pH stat titrations at varied temperatures (25–60°C).

- Isotopic labeling : Use O-labeled water to trace oxygen incorporation into degradation products.

- Degradant characterization : Isolate intermediates (e.g., cycloheptanesulfonic acid) via LC-MS and compare with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.